molecular formula C14H9N3O3 B188183 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-51-9

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B188183
CAS No.: 446830-51-9
M. Wt: 267.24 g/mol
InChI Key: QSMKOSLIGQUWDF-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and a wide range of applications in various fields such as materials science, pharmaceuticals, and optoelectronics .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate, SnCl4, SnCl2, InCl3, FeCl3, PTSA·H2O, and I2 . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl isocyanide can yield imidazopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to bind to various biological molecules, thereby modulating their activity. For example, it can act as a pH sensor or a photoactive component in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Zolpidem
  • Alpidem
  • Saripidem
  • Olprinone
  • Zolimidine
  • ND-009628

Uniqueness

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde stands out due to its unique combination of a nitrophenyl group and an imidazo[1,5-a]pyridine scaffold. This combination imparts unique optical and electronic properties, making it highly versatile for various applications .

Properties

IUPAC Name

3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-9-12-13-6-1-2-7-16(13)14(15-12)10-4-3-5-11(8-10)17(19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMKOSLIGQUWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351201
Record name 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-51-9
Record name 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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